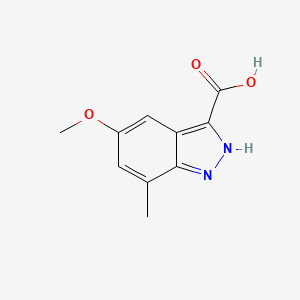

5-Methoxy-7-methyl-1H-indazole-3-carboxylic acid

Description

Structural Significance and Therapeutic Relevance of Indazole Core in Drug Discovery

The indazole scaffold is a versatile and valuable pharmacophore in medicinal chemistry due to its unique structural and chemical properties. researchgate.net Its bicyclic system is relatively rigid, which can help in positioning substituents in a well-defined spatial orientation for optimal interaction with biological targets. The presence of two nitrogen atoms in the pyrazole (B372694) ring allows for a variety of non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding. Furthermore, the indazole ring system can exist in two predominant tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and prevalent form. acs.org This tautomerism, along with the ability to functionalize the scaffold at various positions, provides a high degree of molecular diversity.

The therapeutic relevance of the indazole core is vast and well-documented. derpharmachemica.comjocpr.com Derivatives of this scaffold have been shown to exhibit a wide array of pharmacological activities. Notably, the indazole nucleus is a key component in a number of approved drugs and clinical candidates. nih.gov Its applications span across multiple therapeutic areas, underscoring its importance in the pharmaceutical industry. nih.gov

Table 1: Therapeutic Applications of Indazole Derivatives

| Therapeutic Area | Examples of Biological Activity |

|---|---|

| Oncology | Anti-cancer, Kinase inhibitors, Anti-proliferative |

| Neurology | Anti-depressant, Antipsychotic, Neuroprotective |

| Inflammation | Anti-inflammatory, Analgesic |

| Infectious Diseases | Anti-bacterial, Anti-fungal, Anti-HIV, Anti-protozoal |

This table is generated based on information from multiple sources. derpharmachemica.comnih.gov

Historical Context and Current Landscape of Substituted Indazole Derivatives in Academic Inquiry

The journey of indazole derivatives in medicinal chemistry is a testament to their enduring appeal. The first indazole-containing drug, Benzydamine, was introduced as an anti-inflammatory agent in 1966. jocpr.com Since then, academic and industrial research has continuously explored the potential of this scaffold, leading to the discovery of numerous other clinically significant molecules. nih.gov

In recent decades, academic inquiry into substituted indazole derivatives has intensified. acs.orgmdpi.com Researchers have developed a plethora of synthetic methodologies to construct and modify the indazole ring, allowing for the creation of extensive libraries of compounds for biological screening. nih.gov Current research often focuses on the synthesis of indazole derivatives as inhibitors of specific enzymes, such as protein kinases, which are crucial targets in cancer therapy. nih.gov The development of novel indazole-based compounds as anti-infective, anti-inflammatory, and central nervous system-acting agents also remains an active area of investigation. derpharmachemica.comjocpr.com The continuous exploration of structure-activity relationships (SAR) of new indazole analogues helps in designing more potent and selective drug candidates.

Rationale for Investigating 5-Methoxy-7-methyl-1H-indazole-3-carboxylic Acid Derivatives as a Focus for Academic Research

While the broader indazole scaffold is well-explored, specific substitution patterns can unlock novel biological activities and improved pharmacological profiles. This compound represents a particularly interesting starting point for academic research for several key reasons.

Firstly, the carboxylic acid group at the 3-position is a versatile chemical handle. It allows for the straightforward synthesis of a wide range of derivatives, such as amides and esters, through well-established coupling reactions. researchgate.netderpharmachemica.com This facilitates the exploration of the chemical space around the indazole core, a crucial step in optimizing biological activity and understanding SAR. Research has shown that indazole-3-carboxamide derivatives, for instance, are being investigated for their potential as synthetic cannabinoid receptor agonists and as potent and selective blockers of calcium-release activated calcium (CRAC) channels. nih.govbldpharm.com

Secondly, the substitution pattern on the benzene (B151609) ring—a methoxy (B1213986) group at position 5 and a methyl group at position 7—is of significant academic interest. The electron-donating methoxy group can influence the electronic properties of the entire molecule, potentially affecting its binding affinity to biological targets and its metabolic stability. The methyl group at the 7-position can provide steric bulk and lipophilicity, which can also modulate the compound's pharmacological properties. Investigating derivatives of this specific scaffold allows researchers to systematically study the impact of these substituents on biological activity.

Finally, the indazole core is recognized as an effective bioisostere for the indole (B1671886) nucleus, which is present in many biologically important molecules, including the neurotransmitter serotonin (B10506). Research into indazole analogs of bioactive indoles, such as 5-MeO-DMT, is an active area of study. Therefore, this compound serves as a valuable building block for synthesizing novel compounds that can probe biological systems in new ways, potentially leading to the discovery of next-generation therapeutic agents.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.20 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-7-methyl-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-6(15-2)4-7-8(5)11-12-9(7)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVZVAXDCDMMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 7 Methyl 1h Indazole 3 Carboxylic Acid and Its Chemical Analogues

General Synthetic Strategies for the Indazole-3-carboxylic Acid Core

The synthesis of the indazole-3-carboxylic acid core is a critical step in accessing a wide range of pharmacologically active compounds. Various methodologies have been developed, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. These strategies often involve the formation of the bicyclic indazole ring system followed by or concurrent with the introduction of the carboxylic acid group at the 3-position.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are fundamental to the synthesis of the indazole ring. A common approach involves the intramolecular cyclization of appropriately substituted phenylhydrazines. For instance, the thermal cyclization of o-hydrazinocinnamic acid was one of the earliest methods reported for the synthesis of 1H-indazole. caribjscitech.com More contemporary methods often rely on reductive cyclization. One such method begins with ortho-imino-nitrobenzene substrates, generated through condensation, which then undergo reductive cyclization promoted by tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. acs.org Another strategy involves the palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes. caribjscitech.com

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product |

| o-hydrazinocinnamic acid | Thermal Cyclization | Heat | 1H-Indazole |

| ortho-imino-nitrobenzene | Reductive Cyclization | tri-n-butylphosphine | 2H-Indazoles |

| o-alkyne azoarene | Intramolecular C-N bond formation | Palladium catalyst | Indazoles |

Diazotization-Based Approaches for 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization reactions provide a powerful and versatile route to 1H-indazole-3-carboxylic acid and its derivatives. This method typically involves the conversion of an aromatic amine to a diazonium salt, which then acts as a key intermediate. bloomtechz.com A well-established two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles, involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

A direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives can be achieved using diazotization reagents. rawdatalibrary.net This approach is noted for its operational simplicity and mild reaction conditions. rawdatalibrary.net One classic method for preparing indazole-3-carboxylic acid involves the hydrolysis of isatin (B1672199) with aqueous NaOH, followed by conversion to a diazonium salt, reduction to an aryl hydrazine (B178648), and subsequent cyclization under acidic conditions. google.com

Transition Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition metal catalysis has revolutionized the synthesis of indazoles, offering highly efficient and selective methods. benthamdirect.com Palladium, copper, rhodium, and cobalt are among the most frequently used metals. nih.govnih.govresearchgate.net

Palladium-catalyzed reactions are particularly prevalent. For example, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles utilizes a palladium-catalyzed arylation of benzophenone hydrazone. organic-chemistry.org Copper-catalyzed reactions also offer efficient routes. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) catalyst can produce 2H-indazoles in good yields. caribjscitech.com

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provide a one-step process for constructing substituted N-aryl-2H-indazole derivatives. nih.gov Similarly, cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades have been developed for the synthesis of N-aryl-2H-indazoles. nih.gov

| Catalyst | Reaction Type | Starting Materials | Product |

| Palladium | Arylation/Cyclization | 2-bromobenzonitriles, benzophenone hydrazone | 3-aminoindazoles |

| Copper(I) | Three-component reaction | 2-bromobenzaldehydes, primary amines, sodium azide | 2H-indazoles |

| Rhodium(III) | C-H functionalization/Cyclization | Azobenzenes, aldehydes | N-aryl-2H-indazoles |

| Cobalt(III) | C-H functionalization/Cyclization | Azobenzenes, aldehydes | N-aryl-2H-indazoles |

Acid- and Base-Catalyzed Synthetic Routes to Indazoles

Both acid and base catalysis play significant roles in various synthetic strategies for indazoles. benthamdirect.com Acid-catalyzed cyclization is a key step in methods starting from aryl hydrazones. For instance, the cyclization of an aryl hydrazine under acidic conditions is a crucial step in the synthesis of indazole-3-carboxylic acid from isatin. google.com

Base-catalyzed reactions are also widely employed. For example, a base-catalyzed benzyl (B1604629) C-H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes provides an efficient and green protocol for the synthesis of 2-aryl-2H-indazoles, using an inexpensive base like potassium methoxide (B1231860) (CH3OK). caribjscitech.com The choice of base can also influence the regioselectivity of the reaction. In the synthesis of N-aryl-1H-indazoles and benzimidazoles from arylamino oximes, triethylamine (B128534) promotes the formation of benzimidazoles, while 2-aminopyridine (B139424) favors the formation of N-arylindazoles. organic-chemistry.org

Regioselective Introduction and Manipulation of Substituents on the Indazole Ring

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the ring. Therefore, regioselective methods for introducing and modifying these substituents are of paramount importance.

Strategies for Methoxy (B1213986) Functionalization at the 5-Position

The introduction of a methoxy group at the 5-position of the indazole ring requires careful synthetic planning to ensure regioselectivity. The strategy often begins with a starting material that already contains the methoxy group in the desired position on the benzene (B151609) ring.

For example, the synthesis of a 5-methoxy-substituted indazole could start from a correspondingly substituted 2-halobenzaldehyde or 2-halobenzoic acid. A copper-catalyzed reaction between N-alkyl- or N-arylhydrazine with a 2-haloaryl ketone or 2-halobenzoic acid, followed by intramolecular dehydration, can lead to a range of 1-alkyl- or 1-aryl-1H-indazoles with substituents at various positions, including the 5-position. acs.org

Protecting group strategies can be crucial to prevent undesired side reactions involving the methoxy group during subsequent synthetic steps. For instance, temporary silylation of the methoxy group can protect it during cyclization reactions. smolecule.com

Strategies for Methyl Functionalization at the 7-Position

The introduction of a methyl group at the 7-position of the indazole ring is a critical step in the synthesis of 5-Methoxy-7-methyl-1H-indazole-3-carboxylic acid. A prominent strategy to achieve this regioselectivity is through directed ortho-metalation (DoM). This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. wikipedia.org

In the context of indazole synthesis, a suitable directing group, often an amide or a phosphinoyl group attached to one of the indazole nitrogens, can facilitate lithiation at the C-7 position. nih.gov The general principle involves the interaction of an organolithium reagent, such as n-butyllithium, with the DMG. This interaction positions the lithium base in proximity to the C-7 proton, leading to its abstraction and the formation of a 7-lithioindazole intermediate. This intermediate can then be quenched with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methyl group at the desired position. wikipedia.orgbaranlab.org

For instance, an N-amido-protected indole (B1671886) has been shown to undergo sequential C-2 metalation and silylation, followed by C-7 metalation and reaction with an electrophile to yield C-7 substituted indoles. nih.gov A similar strategy can be envisioned for the indazole scaffold. The choice of the directing group is crucial as it must be robust enough to withstand the reaction conditions and be readily removable later in the synthetic sequence.

Orthogonal Protection and Deprotection Group Chemistry

In the multi-step synthesis of complex molecules like this compound, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comnih.gov This strategy is paramount when multiple reactive sites need to be managed throughout a synthetic sequence.

Commonly employed orthogonal protecting groups in organic synthesis include the tert-butoxycarbonyl (Boc) group for amines, which is labile under acidic conditions, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base. nih.gov For the indazole nitrogen, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used, which can be cleaved under specific conditions using fluoride (B91410) ions or acid. nih.gov

The strategic application of these groups allows for a controlled, stepwise construction of the target molecule. For example, one of the indazole nitrogens could be protected with a Boc group while another functional group elsewhere in the molecule is protected with a different type of protecting group. This allows for the manipulation of other parts of the molecule without affecting the protected sites. The choice of protecting groups is dictated by their compatibility with the reaction conditions of the subsequent steps and the ease of their selective removal.

Carboxylic Acid Functionalization at the 3-Position and Subsequent Derivatization

The carboxylic acid group at the 3-position of the indazole ring is a key handle for further derivatization, leading to a diverse range of analogues with potential biological activities.

The carboxylic acid at the 3-position can be readily converted to its corresponding ester through various esterification methods. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. masterorganicchemistry.com

Another common method for esterification is the use of thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then reacts with an alcohol to form the ester. chemicalbook.com This method is generally high-yielding and proceeds under milder conditions than the Fischer esterification. Other reagents, such as peptide coupling agents like TBTU, TATU, or COMU, can also be employed to facilitate the esterification of carboxylic acids with both phenols and aliphatic alcohols. organic-chemistry.org

Hydrolysis of the resulting ester back to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide.

The synthesis of indazole-3-carboxamide derivatives is a common strategy to explore the structure-activity relationship of this class of compounds. This is achieved through amide coupling reactions between the indazole-3-carboxylic acid and a primary or secondary amine. derpharmachemica.comresearchgate.net

To facilitate this reaction, the carboxylic acid is typically activated using a coupling reagent. A wide array of such reagents are available, with some of the most common being dicyclohexylcarbodiimide (B1669883) (DCC), (3-dimethylaminopropyl)-ethyl-carbodiimide (EDC), and various uronium or phosphonium (B103445) salts like HBTU, HATU, and PyBOP. luxembourg-bio.compeptide.com Often, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is used in conjunction with the coupling reagent to improve the reaction efficiency and suppress side reactions. luxembourg-bio.com The general procedure involves the in-situ formation of an activated ester of the indazole-3-carboxylic acid, which then readily reacts with the amine to form the desired amide bond. derpharmachemica.comresearchgate.net

The reaction conditions for amide coupling are generally mild, allowing for the use of a wide range of amines with various functional groups. The choice of coupling reagent and solvent can be optimized to achieve high yields and purity of the final indazole-3-carboxamide derivatives. jocpr.comdiva-portal.org

Diversification Strategies for Novel Analogues of this compound

Further diversification of the this compound scaffold can be achieved through various chemical transformations, leading to the generation of novel analogues.

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated or derivatized. The regioselectivity of N-alkylation is a critical aspect and is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of the alkylating agent, the base, and the solvent. nih.gov

Generally, N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. beilstein-journals.org However, by carefully selecting the reaction conditions, a high degree of regioselectivity can be achieved. For instance, the use of sodium hydride as a base in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for certain substituted indazoles. researchgate.net Conversely, substituents at the C-7 position, such as a nitro or a carboxylate group, have been observed to direct the alkylation towards the N2 position. nih.govresearchgate.net

The steric and electronic properties of the substituents on the indazole ring play a significant role in determining the N1/N2 ratio. nih.gov Detailed mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand and predict the regiochemical outcome of these reactions. nih.gov This knowledge allows for the targeted synthesis of either N1 or N2-alkylated derivatives of this compound, thereby expanding the chemical space for biological evaluation.

Introduction of Side Chains and Heterocyclic Moieties

The functionalization of the indazole core is a critical step in the development of new chemical entities. For analogues of this compound, the introduction of diverse side chains and heterocyclic moieties is primarily achieved through reactions involving the nitrogen atoms of the pyrazole (B372694) ring and the carboxylic acid group at the C3-position.

N-Alkylation of the Indazole Ring:

The direct alkylation of the 1H-indazole ring typically results in a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The ratio of these regioisomers is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring. nih.govresearchgate.net For indazole-3-carboxylic acid and its ester derivatives, regioselective alkylation can be achieved. Studies have shown that using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can preferentially yield the N1-alkylated product. beilstein-journals.orgresearchgate.netdiva-portal.org This selectivity is crucial for synthesizing specific, biologically active isomers. The alkylation step serves to couple the indazole core to a desired side chain, a key process in the synthesis of various indazole-based compounds. diva-portal.org

| Indazole Substrate | Alkylating Agent | Reaction Conditions | Major Product | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | Mixture (N1: 38%, N2: 46%) | beilstein-journals.org |

| Indazole-3-carboxylic acid | Alkyl Bromide | NaH, THF | >99% N1-regioselectivity for various 3-substituted indazoles | researchgate.net |

| 1H-Indazole-3-carboxylic acid | Dimethyl sulfate | Alkaline earth metal oxide, C1-C4 alkanol | 1-methyl-1H-indazole-3-carboxylic acid | google.com |

Functionalization via the C3-Carboxylic Acid:

The carboxylic acid group at the C3-position is a versatile handle for introducing a wide array of side chains, including those containing heterocyclic systems, through amide bond formation. Standard peptide coupling reagents are effectively used for this purpose. For instance, 1H-Indazole-3-carboxylic acid can be coupled with various aliphatic or substituted aryl amines using reagents like 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in the presence of a base like triethylamine (TEA). derpharmachemica.com

This methodology is particularly useful for incorporating heterocyclic moieties. By selecting an amine that already contains a heterocyclic ring, complex structures can be synthesized efficiently. Examples include the coupling of 1H-indazole-3-carboxylic acid with amines such as 4-(pyrimidin-2-yl)piperazine or N-(1,3,4-thiadiazol-2-yl)amine to yield the corresponding N-heterocyclic carboxamide derivatives. derpharmachemica.comresearchgate.net Similarly, 1H-Indazole-3-carboxylic acid hydrazide, formed from the corresponding ester, can be coupled with aryl acids using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to produce diacyl hydrazine derivatives, some of which incorporate heterocycles like thiadiazole. jocpr.comjocpr.com

| Amine/Hydrazide Component | Coupling Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Substituted Aryl/Aliphatic Amines | EDC·HCl, HOBT, TEA | DMF | 1H-Indazole-3-carboxamides | derpharmachemica.com |

| 1H-Indazole-3-carboxylic acid hydrazide + Aryl acids | HATU, DIPEA | DMF | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazides | jocpr.com |

| 4-(pyridin-4-yl)piperazine | EDC·HCl, HOBT, TEA | DMF | (1H-indazol-3-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone | derpharmachemica.com |

| N-(1,3,4-thiadiazol-2-yl)amine | EDC·HCl, HOBT, TEA | DMF | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | researchgate.net |

Advancements in Sustainable and Green Chemistry Approaches for Indazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of the indazole scaffold. benthamdirect.com These advancements aim to reduce waste, avoid hazardous reagents, and lower energy consumption compared to traditional methods.

One significant area of progress is the use of eco-friendly solvents and catalysts. For example, an efficient one-pot, three-component synthesis of 2H-indazole derivatives has been developed using copper(I) oxide nanoparticles (Cu2O-NP) as a catalyst in polyethylene (B3416737) glycol (PEG 300), which serves as a green, recyclable solvent. organic-chemistry.org Other approaches utilize milder catalysts, such as ammonium (B1175870) chloride in ethanol, to synthesize 1-H-indazole derivatives through a simple grinding protocol, which minimizes solvent waste and energy use. samipubco.com

Metal-free synthesis is another key aspect of green chemistry for indazole preparation. organic-chemistry.org Substituted indazoles can be synthesized in good yields by reacting N-tosylhydrazones with arynes in ionic liquids, which can act as environmentally friendly solvents and catalysts. jocpr.com Furthermore, sustainable electrochemical methods have been developed for the functionalization of indazoles. A regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles has been achieved using this technique, which notably avoids the need for external oxidants and transition-metal salts. organic-chemistry.org These catalyst- and metal-free approaches represent a significant step towards more sustainable pharmaceutical manufacturing. organic-chemistry.org

| Methodology | Key Reagents/Conditions | Green Aspect | Product Type | Reference |

|---|---|---|---|---|

| One-pot three-component reaction | 2-halobenzaldehydes, amines, NaN3, Cu2O-NP catalyst | Use of green solvent (PEG 300) | 2H-Indazole derivatives | organic-chemistry.org |

| Grinding Protocol | o-hydroxybenzaldehyde, hydrazine hydrate, NH4Cl | Reduced solvent, mild acid catalyst | 1-H-Indazole derivatives | samipubco.com |

| [3+2] Cycloaddition | N-tosylhydrazones, arynes | Use of ionic liquid as solvent/catalyst | 3-substituted indazoles | jocpr.com |

| Electrochemical C-H Functionalization | C-soft (+)/Ni-foam (-) electrodes | Avoids external oxidants and metal salts | C3-functionalized 2H-indazoles | organic-chemistry.org |

| One-pot Metal-free Reaction | 2-aminophenones, hydroxylamine (B1172632) derivatives | Metal-free, operationally simple | Substituted indazoles | organic-chemistry.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,3-thiadiazole |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) |

| 1-hydroxybenzotriazole (HOBT) |

| 1-methyl-1H-indazole-3-carboxylic acid |

| 1H-Indazole-3-carboxamide |

| 1H-Indazole-3-carboxylic acid |

| 1H-Indazole-3-carboxylic acid hydrazide |

| 2-aminophenones |

| 4-(pyrimidin-2-yl)piperazine |

| This compound |

| Ammonium chloride |

| Copper(I) oxide |

| Dimethylformamide (DMF) |

| Ethanol |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Hydrazine hydrate |

| Isopropyl iodide |

| Methyl 5-bromo-1H-indazole-3-carboxylate |

| N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide |

| N-tosylhydrazones |

| Polyethylene glycol (PEG 300) |

| Sodium hydride (NaH) |

| Tetrahydrofuran (THF) |

| Triethylamine (TEA) |

Structure Activity Relationship Sar Studies of 5 Methoxy 7 Methyl 1h Indazole 3 Carboxylic Acid Derivatives

Positional and Chemical Group Effects on Biological Efficacy

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. The interplay between electronic and steric factors introduced by these substituents dictates the molecule's ability to interact with its biological target.

The methoxy (B1213986) group at the C5 position of the indazole ring can significantly modulate the pharmacological profile of the molecule. This substituent can influence compound activity through various mechanisms, including altering electronic distribution, lipophilicity, and metabolic stability, as well as by participating in direct interactions with the target protein.

Substitution at the C7 position of the indazole ring is a critical determinant of biological activity, often due to steric constraints within the target's binding pocket. SAR studies on a series of indazole arylsulfonamides developed as allosteric CC-chemokine receptor 4 (CCR4) antagonists revealed that this position is sensitive to the size of the substituent. acs.org The research indicated that only small groups were tolerated at the C5, C6, and C7 positions, with C6 substitution being generally preferred. acs.org This suggests that bulky substituents at C7, including potentially a methyl group depending on the specific target, could lead to a decrease in binding affinity and, consequently, biological efficacy.

Despite the recognized importance of the C7 position, there has been a noted lack of efficient and general methodologies for its functionalization. researchgate.net This has somewhat limited extensive SAR studies for this position. However, the development of synthetic routes to 7- and 3,7-substituted indazoles is an active area of research, driven by the need to explore this chemical space for biologically active compounds, such as 7-nitro-1H-indazole, which is a known inhibitor of the nitric oxide synthase enzyme. researchgate.net The methyl group at C7 in the title compound likely serves to probe a specific hydrophobic pocket within the binding site, and its presence is expected to fine-tune the molecule's activity profile.

The carboxylic acid group at the C3 position is a pivotal functional group that plays a significant role in both the synthesis of derivatives and their direct interaction with biological targets. It often serves as a key anchoring point within a receptor's binding site, capable of forming strong ionic bonds or hydrogen bonds with amino acid residues.

The C3-carboxylic acid is a versatile synthetic handle for creating libraries of derivatives, most notably indazole-3-carboxamides. nih.govresearchgate.net SAR studies on indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels have demonstrated that the specific regiochemistry of the amide linker is critical for activity. In these studies, an indazole-3-carboxamide derivative showed potent inhibition of calcium influx, whereas its reverse amide isomer was inactive, underscoring the precise orientational requirements for the C3 substituent in ligand-target binding. nih.gov

Furthermore, in the field of synthetic cannabinoid receptor agonists, indole (B1671886) and indazole-3-carboxamides are major classes of compounds. mdpi.com The synthesis of these potent substances frequently starts from the corresponding indazole-3-carboxylic acid, which is then coupled with an appropriate amine to form the final active product. mdpi.com This highlights the C3-carboxylic acid as the essential precursor to the carboxamide moiety that is crucial for cannabimimetic activity.

Alkylation or acylation at the N1 position of the indazole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives. The substituent at N1 can influence the molecule's orientation in the binding pocket, introduce new interaction points, and alter its metabolic stability.

In the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups carrying an α-amino-acyl group were found to be among the most potent N1-substituents. acs.org This demonstrates that large, functionalized groups at the N1 position can be highly beneficial for activity. Further studies have focused on the synthesis and biological evaluation of various N1-substituted 1H-indazole-3-carboxylates. For instance, a series of ethyl-1H-indazole-3-carboxylates with various acyl radicals at the N1 position were synthesized and tested for antiarthritic effects. Among the tested compounds, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was identified as a particularly promising candidate.

The regioselective synthesis of N1-substituted indazoles is therefore of great importance. Methods have been developed that provide selective alkylation at the N1-position, which is crucial for preparing specific, biologically active isomers and avoiding mixtures that are difficult to separate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modelling and Analysis

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the potency of novel compounds, guiding lead optimization, and providing insights into the structural features essential for activity.

Both 2D and 3D QSAR models have been successfully developed for various series of indazole derivatives to predict their potency against different biological targets. These models are rigorously validated to ensure their statistical significance and predictive power.

One study focused on a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors to explore their anticancer potential. The best 2D-QSAR model, generated using the Multiple Linear Regression (MLR) method, showed excellent statistical quality. A 3D-QSAR model was also developed using the k-nearest neighbor (kNN) approach, which further confirmed the reliability of the predictions. These models provide a framework for designing novel indazole-based anticancer agents.

Another study developed 2D and 3D QSAR models for indazole derivatives as HIF-1α inhibitors. The resulting models were validated through various statistical measures, and the steric and electrostatic maps generated from the 3D-QSAR study provided a structural basis for designing new, more potent inhibitors.

The statistical robustness of these models is assessed using several parameters, as summarized in the table below. High values for r², q², and pred_r² indicate a strong correlation between the descriptors and the biological activity, as well as good internal and external predictive ability of the model.

| Model Type | Target | Statistical Parameter | Value |

|---|---|---|---|

| 2D-QSAR (MLR) | TTK Inhibitors | Correlation Coefficient (r²) | 0.9512 |

| 2D-QSAR (MLR) | TTK Inhibitors | Internal Cross-Validation (q²) | 0.8998 |

| 2D-QSAR (MLR) | TTK Inhibitors | External Prediction (pred_r²) | 0.8661 |

| 3D-QSAR (kNN) | TTK Inhibitors | Internal Cross-Validation (q²) | 0.9132 |

These QSAR studies consistently reveal that steric, hydrophobic, and electrostatic properties are critical descriptors that govern the biological activity of indazole derivatives. The contour maps generated from 3D-QSAR models, in particular, offer a visual guide, indicating regions where bulky groups are favored or disfavored and where electrostatic interactions can be optimized to enhance ligand-target binding.

Identification of Key Physico-chemical and Stereochemical Descriptors

The biological activity of 5-Methoxy-7-methyl-1H-indazole-3-carboxylic acid derivatives is intricately linked to a variety of physico-chemical and stereochemical descriptors. These descriptors govern the compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. Key descriptors identified through quantitative structure-activity relationship (QSAR) studies and other computational and experimental methods include steric, electronic, and hydrophobic parameters.

Steric Descriptors: The size and shape of substituents on the indazole ring and the carboxamide moiety are critical for activity. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the target protein or decrease activity due to steric hindrance, preventing optimal binding. For instance, in a series of indazole arylsulfonamides, it was found that only small groups were well-tolerated at the C5, C6, and C7 positions of the indazole ring, with C6 analogues being preferred. This suggests that the space around these positions in the binding site is limited.

Electronic Descriptors: The electronic properties of the substituents, such as their electron-donating or electron-withdrawing nature, significantly influence the binding affinity. These properties can affect the charge distribution of the entire molecule, influencing hydrogen bonding and other electrostatic interactions with the target. Methoxy- or hydroxyl-containing groups have been identified as potent substituents at the C4 position of the indazole ring in some series, highlighting the importance of electron-donating groups at this position. The electrostatic potential maps generated from 3D-QSAR studies on indazole derivatives have provided a structural framework for understanding how these electronic variations impact inhibitory potency.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial descriptor for drug-like properties. It influences both the compound's ability to cross cell membranes and its binding to hydrophobic pockets in the target protein. A delicate balance of hydrophobicity is often required; while increased lipophilicity can enhance binding to a hydrophobic target, it can also lead to poor solubility and increased metabolic clearance.

Hydrogen Bonding Potential: The indazole core and the carboxylic acid or carboxamide functional group provide opportunities for hydrogen bonding. The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The carbonyl oxygen and the N-H of a carboxamide derivative are also key hydrogen bonding sites. The specific regiochemistry of these functional groups is crucial, as demonstrated in a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, where the orientation of the amide linker was found to be critical for activity.

Pharmacophore Mapping: Pharmacophore models for indazole derivatives have identified common features essential for biological activity. These models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. For instance, a five-point pharmacophore hypothesis has been generated for indazole derivatives acting as HIF-1α inhibitors, which can be used to design new potent compounds.

The following table summarizes some of the key physico-chemical descriptors and their general influence on the activity of indazole derivatives.

| Descriptor Category | Specific Descriptor | General Influence on Activity |

| Steric | Molecular Volume/Size | Can enhance or decrease activity depending on the size of the binding pocket. |

| Steric Hindrance | Can prevent optimal binding if substituents are too bulky. | |

| Electronic | Hammett Constants (σ) | Reflect the electron-donating or -withdrawing nature of substituents, influencing electrostatic interactions. |

| Dipole Moment | Affects the overall polarity and solubility of the molecule. | |

| Hydrophobic | LogP/CLogP | Influences membrane permeability and binding to hydrophobic pockets; an optimal range is often required. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with the biological target. |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule, which can relate to its shape and flexibility. |

Conformational Preferences and Bioactive Conformations of Indazole-3-carboxylic Acid Scaffold

The three-dimensional structure and conformational flexibility of the indazole-3-carboxylic acid scaffold are critical determinants of its biological activity. The ability of these molecules to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is a prerequisite for a potent pharmacological effect. The indazole ring itself is a rigid, planar aromatic system. nih.gov However, the substituents at the 3-position (the carboxylic acid or its derivatives) and on the nitrogen atoms of the pyrazole (B372694) ring introduce conformational flexibility.

Rotational Barriers and Preferred Conformations: The bond connecting the C3 of the indazole ring to the carbonyl carbon of the carboxylic acid or carboxamide group has a degree of rotational freedom. The preferred conformation around this bond is influenced by steric and electronic interactions between the substituent at the 3-position and the indazole ring. Computational studies, such as those using Density Functional Theory (DFT), have been employed to determine the most stable conformations of indazole derivatives. nih.gov These studies can reveal the lowest energy arrangement of the molecule, which is often assumed to be the bioactive conformation.

For N-substituted indazole-3-carboxamides, the orientation of the amide bond (cis or trans) and the conformation of the substituent on the amide nitrogen are key factors. The planarity of the amide bond restricts rotation, leading to distinct conformational isomers. The relative orientation of the indazole ring and the substituent on the amide nitrogen can significantly impact the molecule's ability to fit into a binding pocket.

Bioactive Conformation: The bioactive conformation is the specific three-dimensional arrangement of a molecule that it adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in solution. Structure-based drug design, which utilizes the X-ray crystal structure of the target protein in complex with a ligand, is a powerful tool for identifying the bioactive conformation. nih.gov

In the absence of a co-crystal structure, molecular docking studies can be used to predict the binding mode and bioactive conformation of indazole derivatives. nih.gov These computational methods place the ligand into the binding site of the target protein and score the different poses based on their predicted binding affinity. Successful docking studies have shown that the indazole core can fit into hydrophobic pockets of enzymes, with the substituents forming key interactions, such as hydrogen bonds, with specific amino acid residues. nih.gov

The table below outlines the key conformational features of the indazole-3-carboxylic acid scaffold and their importance in determining biological activity.

| Conformational Feature | Description | Importance in Bioactivity |

| Indazole Ring | A rigid, planar bicyclic aromatic system. | Provides a stable scaffold for the attachment of various functional groups in a defined spatial orientation. |

| C3-Carboxamide Bond | The rotatable bond between the indazole ring and the carboxamide group. | The torsional angle of this bond determines the relative orientation of the carboxamide substituent and the indazole core, which is critical for fitting into the binding site. |

| N1/N2-Substituents | Groups attached to the nitrogen atoms of the pyrazole ring. | The conformation of these substituents can influence the overall shape of the molecule and can be involved in direct interactions with the target protein. |

| Amide Bond Geometry | Can exist in cis or trans conformations. | The specific geometry of the amide bond is crucial for establishing the correct vector for hydrogen bonding and other interactions. |

Molecular and Cellular Mechanisms of Action of 5 Methoxy 7 Methyl 1h Indazole 3 Carboxylic Acid Derivatives

Identification and Validation of Specific Molecular Targets

The therapeutic potential of indazole derivatives is rooted in their ability to bind with high affinity to specific molecular targets, thereby modulating their function. Extensive research has identified and validated a range of proteins, including kinases, receptors, and enzymes, as direct targets for these compounds.

The indazole core serves as a privileged scaffold for designing inhibitors of protein kinases, which are crucial regulators of cellular signaling. Derivatives have been shown to target multiple kinase families implicated in cancer and inflammatory diseases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Several indazole-based derivatives have been developed as potent VEGFR-2 inhibitors. For instance, compound 6i , an indazole-pyrimidine derivative, demonstrated an IC50 value of 24.5 nM against VEGFR-2. rsc.org Another derivative, compound 30 , showed exceptionally potent inhibition with an IC50 of 1.24 nM. nih.gov Further research identified compound 7k , a 5-ethylsulfonyl-indazole-3-carbohydrazide, as another significant inhibitor with an IC50 of 21 nM against VEGFR-2. tandfonline.com

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets in oncology. While direct data on 5-methoxy-7-methyl-1H-indazole-3-carboxylic acid derivatives is limited, related structures like 5-azaindazole have been identified as the core of potent pan-Pim inhibitors.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. Indazoles are recognized as one of the few confirmed chemotypes capable of sub-micromolar inhibition of IDO1 by binding directly to the heme iron. acs.org Novel 1,3-dimethyl-6-amino indazole derivatives have been specifically designed and synthesized as IDO1 inhibitors for potential anticancer applications. researchgate.net

FGFR1: Fibroblast Growth Factor Receptor 1 (FGFR1) is a tyrosine kinase whose aberrant signaling is linked to various cancers. Indazole derivatives have proven to be effective FGFR1 inhibitors. The derivative 9u stands out as a highly potent inhibitor with an IC50 of 3.3 nM for FGFR1. tandfonline.com

p38α MAPK: The p38α mitogen-activated protein kinase (MAPK) is a key component of signaling pathways that respond to cellular stress and inflammation. The indazole derivative 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide was identified as an inhibitor of p38α MAPK with an IC50 value of 3.37 μM.

TTK: Tyrosine Threonine Kinase (TTK), also known as Mps1, is a critical regulator of the mitotic spindle checkpoint. A novel class of indazole-based TTK inhibitors was developed, culminating in the identification of CFI-400936 , which potently inhibits TTK with an IC50 of 3.6 nM. rsc.org Further optimization led to 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which also showed potent TTK inhibition (IC50 < 10 nM). nih.gov

| Target Kinase | Indazole Derivative | Inhibitory Concentration (IC50) |

|---|---|---|

| VEGFR-2 | Compound 6i | 24.5 nM |

| VEGFR-2 | Compound 30 | 1.24 nM |

| VEGFR-2 | Compound 7k | 21 nM |

| FGFR1 | Compound 9u | 3.3 nM |

| p38α MAPK | 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide | 3.37 µM |

| TTK | CFI-400936 | 3.6 nM |

Indazole derivatives have also been engineered to interact with G-protein coupled receptors (GPCRs), functioning as either antagonists or agonists.

5-HT4R: The 5-HT4 receptor is a serotonin (B10506) receptor implicated in various physiological functions, including gastrointestinal motility and cognitive processes. A series of indazole-3-carboxamides has been identified as potent and selective 5-HT4 receptor antagonists. acs.org One such compound, LY353433 , emerged as a potent antagonist with potential for clinical development. acs.org

GPR120: G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids that plays a role in metabolic regulation. An indazole-6-phenylcyclopropylcarboxylic acid series of compounds was identified as selective GPR120 agonists. acs.orgnih.govresearchgate.net These compounds demonstrated efficacy in glucose tolerance studies, operating through a mechanism involving GPR120 agonism. nih.govresearchgate.net

Beyond kinases, indazole derivatives have been shown to inhibit a variety of enzymes involved in pathophysiology.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Thiazoloindazole-based derivatives have been developed as selective AChE inhibitors, with compound Tl45b exhibiting a remarkable IC50 value of 0.071 μM. nih.gov Other research has produced indazole derivatives that are potent and selective BChE inhibitors. monash.edu

BACE1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease. While not a direct indazole, the structurally related spirocyclic indane imidazole-4-amine has been shown to be a highly potent BACE1 inhibitor with an IC50 of 1.5 nM. bioworld.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. A series of (aza)indazole derivatives were developed as highly selective COX-2 inhibitors. tandfonline.comnih.gov Compound 16 from this series showed effective COX-2 inhibition with an IC50 of 0.409 μM and excellent selectivity over the COX-1 isoform. nih.gov Additionally, the derivative Indazole-Cl was found to inhibit the expression of COX-2 induced by hypoxia in vascular smooth muscle cells. nih.gov

HDAC6: Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that regulates multiple cellular processes through the deacetylation of proteins like α-tubulin. It is a validated target in oncology. Recently, potent and selective indazole-based HDAC6 inhibitors have been designed, with compound 5j showing an IC50 of just 1.8 nM. nih.gov

| Target Enzyme | Indazole Derivative | Inhibitory Concentration (IC50) |

|---|---|---|

| AChE | Tl45b | 0.071 µM |

| BACE1 | Spirocyclic indane imidazole-4-amine | 1.5 nM |

| COX-2 | Compound 16 | 0.409 µM |

| HDAC6 | Compound 5j | 1.8 nM |

Elucidation of Cellular Pathway Modulation

The interaction of indazole derivatives with their molecular targets initiates a cascade of downstream events, leading to the modulation of complex cellular pathways. These effects include the induction of programmed cell death and the inhibition of processes essential for cancer progression.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several indazole derivatives have demonstrated the ability to induce apoptosis through the intrinsic, or mitochondrial, pathway.

One study identified an indazole derivative, compound 2f , which dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.govresearchgate.net Mechanistic investigations revealed that this was associated with an upregulation of the pro-apoptotic proteins Bax and cleaved caspase-3, a key executioner of apoptosis. nih.gov Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed, thereby increasing the critical Bax/Bcl-2 ratio which favors apoptosis. nih.govresearchgate.net This shift was also linked to a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. nih.gov

In a separate study, novel indazole-based compounds TRT-0029 and TRT-0173 were found to enhance apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in hepatocellular carcinoma cells. nih.govresearchgate.net This sensitization effect was achieved through the activation of caspases, including the executioner caspase-3. researchgate.net Another derivative, compound 6o , was also confirmed to induce apoptosis by inhibiting members of the Bcl-2 family. nih.gov

The progression of cancer is heavily dependent on uncontrolled cell proliferation and the ability of cancer cells to migrate and invade surrounding tissues. Indazole derivatives have shown significant inhibitory effects on these processes.

The derivative compound 2f , in addition to inducing apoptosis, was found to inhibit the proliferation and colony formation of 4T1 breast cancer cells. nih.govresearchgate.net Crucially, this compound also disrupted the migration and invasion of these cells. rsc.orgnih.gov This effect was linked to the modulation of key proteins involved in extracellular matrix remodeling; treatment with 2f led to a reduction in the levels of matrix metalloproteinase-9 (MMP-9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP-2). rsc.orgnih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating invasion, while TIMPs inhibit their activity.

Furthermore, the potent VEGFR-2 inhibitor compound 30 was shown to inhibit cell migration in a dose-dependent manner, consistent with its anti-angiogenic properties. nih.gov The inhibition of proliferation is a common outcome for many kinase-inhibiting indazole derivatives, with compounds like the HDAC6 inhibitor 5j and the 1H-indazole-3-amine derivative 6o showing potent antiproliferative activity against various cancer cell lines. nih.govnih.gov

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, COX-2)

Inflammation is a complex biological response involving the release of various pro-inflammatory mediators. Key players in this process include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) that are responsible for the synthesis of prostaglandins. nih.gov The ability of a compound to modulate these mediators is a strong indicator of its anti-inflammatory potential.

Furthermore, the inhibition of the COX-2 enzyme is a well-established mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Numerous heterocyclic compounds, including those with structures analogous to indazoles, have been identified as potent and selective COX-2 inhibitors. nih.govnih.govmdpi.commdpi.com For example, a series of 7-methoxy indolizine (B1195054) derivatives, which are bioisosteres of the NSAID indomethacin, have shown promising COX-2 inhibitory activity. nih.gov This suggests that the indazole scaffold, particularly with a methoxy (B1213986) substitution, may contribute to COX-2 inhibition.

Table 1: Potential Anti-Inflammatory Activity of Related Indazole and Indole (B1671886) Derivatives

| Compound Class | Target Mediator | Observed Effect |

|---|---|---|

| Indazole-3-carboxamides | Pro-inflammatory Cytokines | Inhibition of release from mast cells nih.gov |

| 7-Methoxy Indolizine Derivatives | COX-2 | Inhibitory activity in micromolar ranges nih.gov |

Impact on Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous diseases. mdpi.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, can damage cellular components like DNA, proteins, and lipids. biomolther.org Antioxidants mitigate this damage by neutralizing these reactive species.

The chemical structure of this compound, featuring methoxy and carboxylic acid groups on an aromatic ring system, suggests a potential for antioxidant activity. Phenolic acids with methoxy and phenolic hydroxyl groups are known to possess significant antioxidant properties. nih.govresearchgate.net These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.

Research on a structurally similar compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has provided evidence of its ability to reduce oxidative stress. mdpi.com This finding supports the hypothesis that the 5-methoxy substitution on the indole or indazole ring is crucial for this antioxidant effect. Furthermore, various pyrazole (B372694) derivatives have been shown to reduce the production of ROS in biological systems. mdpi.com This collective evidence strongly suggests that this compound and its derivatives likely possess the capacity to mitigate oxidative stress by scavenging ROS. Some 5-nitroindazole (B105863) derivatives are thought to induce oxidative stress in parasites through the generation of reactive oxygen species, indicating the indazole core's involvement in redox processes. nih.gov

Table 2: Antioxidant Potential of Structurally Related Compounds

| Compound | Key Structural Feature(s) | Observed Effect on Oxidative Stress |

|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid | 5-Methoxy group on indole ring | Reduction of oxidative stress mdpi.com |

| Phenolic Acids | Methoxy and phenolic hydroxyl groups | Potent antioxidant activity nih.govresearchgate.net |

| Pyrazole Derivatives | Heterocyclic core | Reduction of ROS production mdpi.com |

Analysis of Downstream Signaling Cascades and Transcriptomic Changes

The modulation of inflammatory mediators and oxidative stress by bioactive compounds is often the result of their interaction with specific intracellular signaling pathways. These pathways, when activated by inflammatory stimuli, lead to the transcription of genes encoding pro-inflammatory proteins.

While direct transcriptomic analysis of cells treated with this compound is not available, the known targets of related compounds provide insights into the potential downstream effects. For instance, the inhibition of TNF-α can impact the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov Similarly, compounds that inhibit IL-1β can interfere with the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of this cytokine. nih.govfrontiersin.org

Future research involving transcriptomic profiling, such as RNA sequencing, would be invaluable to comprehensively map the changes in gene expression induced by this compound and its derivatives. Such studies would elucidate the precise signaling cascades affected and identify novel molecular targets, further clarifying the therapeutic potential of this class of compounds.

Preclinical Pharmacological Investigations of 5 Methoxy 7 Methyl 1h Indazole 3 Carboxylic Acid Derivatives

In Vitro Efficacy and Potency Studies

The in vitro efficacy and potency of indazole derivatives have been explored across a range of biological assays, revealing a broad spectrum of potential therapeutic activities. These studies are crucial in the early stages of drug discovery to identify lead compounds and understand their mechanisms of action at a cellular and molecular level.

Derivatives of the indazole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

One study detailed the synthesis of a series of indazole derivatives and evaluated their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Among the tested compounds, some exhibited promising inhibitory effects, with one particular derivative showing an IC50 value of 5.15 µM against the K562 cell line. nih.gov Notably, this compound also demonstrated a degree of selectivity, with a higher IC50 value (33.2 µM) in normal human embryonic kidney (HEK-293) cells, suggesting a potential therapeutic window. nih.gov

In another study, novel indazole analogues of curcumin (B1669340) were prepared and tested against Michigan Cancer Foundation-7 (MCF-7, breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. japsonline.comjapsonline.com The IC50 values against MCF-7 cells ranged from 45.97 to 86.24 µM, while for HeLa cells, the range was between 46.36 and 100 µM. japsonline.comjapsonline.com The most significant activity was observed against WiDr cells, with IC50 values between 27.20 and 58.19 µM. japsonline.comjapsonline.com One compound, in particular, showed an IC50 of 27.20 µM against WiDr cells and demonstrated excellent selectivity when compared to normal Vero cells. japsonline.comjapsonline.com

Further research into substituted thiazolo[4,5-e]indazol-2-amine derivatives also revealed potent anticancer activity. cbijournal.com One compound from this series displayed promising activity against MCF-7, ME-180 (cervical), and Hep-G2 cancer cell lines, with IC50 values of 11.5 ± 0.8 µM, 11.5 ± 0.4 µM, and 12.4 ± 0.5 µM, respectively. cbijournal.com

The following interactive table summarizes the IC50 values of various indazole derivatives against different cancer cell lines as reported in the literature.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) |

| 1H-indazole-3-amine derivative | K562 | Chronic Myeloid Leukemia | 5.15 |

| 1H-indazole-3-amine derivative | A549 | Lung Cancer | >50 |

| 1H-indazole-3-amine derivative | PC-3 | Prostate Cancer | >50 |

| 1H-indazole-3-amine derivative | HepG2 | Hepatoma | >50 |

| Indazole analogue of curcumin | MCF-7 | Breast Cancer | 45.97 - 86.24 |

| Indazole analogue of curcumin | HeLa | Cervical Cancer | 46.36 - 100 |

| Indazole analogue of curcumin | WiDr | Colorectal Cancer | 27.20 - 58.19 |

| Thiazolo[4,5-e]indazol-2-amine derivative | MCF-7 | Breast Cancer | 11.5 ± 0.8 |

| Thiazolo[4,5-e]indazol-2-amine derivative | ME-180 | Cervical Cancer | 11.5 ± 0.4 |

| Thiazolo[4,5-e]indazol-2-amine derivative | Hep-G2 | Liver Cancer | 12.4 ± 0.5 |

Indazole derivatives have been investigated as inhibitors of various enzymes, particularly kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

One study focused on the development of indazole-based derivatives as Aurora kinase inhibitors. nih.gov Through in silico fragment-based design, compounds were identified that showed potent inhibition of Aurora A and Aurora B kinases, with IC50 values as low as 0.026 µM and 0.015 µM, respectively. nih.gov Another investigation led to the discovery of Entrectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov

Furthermore, a series of 3-substituted 1H-indazoles were synthesized and evaluated for their ability to inhibit the IDO1 enzyme. nih.gov The most potent compounds in this series exhibited IC50 values of 720 nM and 770 nM. nih.gov

The following table provides a summary of the enzyme inhibitory activities of selected indazole derivatives.

| Compound Type | Target Enzyme | IC50 |

| 1H-indazole derivative | Aurora A Kinase | 0.026 µM |

| 1H-indazole derivative | Aurora B Kinase | 0.015 µM |

| 3-aminoindazole derivative (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | 12 nM |

| 3-substituted 1H-indazole | IDO1 Enzyme | 720 nM |

| 3-substituted 1H-indazole | IDO1 Enzyme | 770 nM |

The interaction of indazole derivatives with various receptors has been a subject of investigation, leading to the identification of compounds with potential applications in neuroscience and other areas.

A series of indazole-3-carboxylic acid derivatives were identified as potent 5-HT3 receptor antagonists. nih.gov Further structural modifications led to compounds with high selectivity for this receptor. nih.gov More recent studies have explored the functional potency of indazole analogues of 5-MeO-DMT across all 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C). acs.org One such analogue was found to be a moderately potent agonist at the 5-HT2A receptor with an EC50 of 203 nM and an Emax of 70%, while showing high selectivity over the 5-HT2B receptor (EC50 > 10 µM). acs.org

In a different therapeutic area, the selective alkylation of indazole-3-carboxylic acid has been utilized in the synthesis of synthetic cannabinoids, which are known to interact with cannabinoid receptors. diva-portal.orgssrn.com

The selectivity of a drug candidate for its intended target over other biological molecules is a critical factor in minimizing off-target effects and improving its safety profile. For indazole derivatives, selectivity has been assessed in various contexts.

In the realm of anticancer research, the selectivity of indazole derivatives is often evaluated by comparing their cytotoxicity in cancer cell lines versus normal cell lines. For instance, a 1H-indazole-3-amine derivative showed an IC50 of 5.15 µM in the K562 cancer cell line, while its IC50 in the normal HEK-293 cell line was significantly higher at 33.2 µM, indicating a favorable selectivity index. nih.gov Similarly, indazole analogues of curcumin were found to be more selective towards WiDr colorectal carcinoma cells compared to normal Vero cells, with one compound exhibiting a selectivity index of 5.27. japsonline.comjapsonline.com

In the context of enzyme inhibition, selectivity profiling has been used to identify compounds with a preference for specific kinase subtypes. For example, research on Aurora kinase inhibitors led to the identification of derivatives that were selective for either Aurora A or Aurora B. nih.gov

The indazole core is present in the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, suggesting that derivatives of this scaffold may possess anti-inflammatory properties.

While direct studies on 5-Methoxy-7-methyl-1H-indazole-3-carboxylic acid derivatives are limited, research on related indole (B1671886) and imidazole-containing compounds provides insights into their potential anti-inflammatory and immunomodulatory effects. For example, a series of 3-(indol-5-yl)-indazoles were shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines TNF-α and IL-6 in macrophages, with IC50 values of 0.89 and 0.53 µM, respectively. tandfonline.com

In another study, indole-imidazolidine derivatives demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov Furthermore, indole and amide derivatives of ursolic acid were found to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increase the levels of the anti-inflammatory cytokine IL-10 in RAW 264.7 macrophage cells. chemrxiv.org

The broad biological activity of indazole derivatives extends to antimicrobial, antifungal, and antiprotozoal effects.

A series of fourteen new 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial activity. derpharmachemica.comresearchgate.net In the realm of antifungal research, 3-phenyl-1H-indazole derivatives have shown notable activity against various Candida species, including C. albicans and C. glabrata. nih.gov

The antiprotozoal potential of this chemical class has also been explored. A study on 2-phenyl-2H-indazole derivatives revealed structural features that contribute to their activity against E. histolytica, G. intestinalis, and T. vaginalis. researchgate.net It was noted that the presence of electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. researchgate.net

The following table provides a summary of the antimicrobial, antifungal, and antiprotozoal activities of various indazole derivatives.

| Compound Type | Activity | Target Organism(s) |

| 1H-indazole-3-carboxamides | Antimicrobial | Various bacteria and fungi |

| 3-phenyl-1H-indazole derivatives | Antifungal | Candida albicans, Candida glabrata |

| 2-phenyl-2H-indazole derivatives | Antiprotozoal | E. histolytica, G. intestinalis, T. vaginalis |

In Vivo Efficacy Studies in Animal Models of Disease

In vivo studies are crucial for determining the therapeutic potential of a compound in a living organism. Research on various indazole-3-carboxylic acid derivatives has demonstrated their activity in animal models of cancer and inflammation.

The therapeutic efficacy of indazole derivatives has been evaluated in models of both cancer and inflammation.

In the realm of oncology, a study on 2H-indazole-3-carboxamide derivatives, which are structurally related to the carboxylic acid, has shown significant antitumor effects. One particular compound demonstrated notable tumor growth inhibition (TGI) in a syngeneic mouse model of colorectal cancer (CT26). acs.org The efficacy was observed at different dose levels, indicating a dose-dependent response. acs.org

Table 1: In Vivo Efficacy of a 2H-Indazole-3-carboxamide Derivative in a CT26 Colorectal Cancer Syngeneic Mouse Model

| Compound | Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| Compound 14 (an 2H-indazole-3-carboxamide derivative) | 30 | 50.0% | acs.org |

| 100 | 76.9% |

In the context of inflammation, various indazole derivatives have been assessed for their anti-inflammatory properties. A study investigating indazole and its simpler derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, found that they significantly inhibited carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. researchgate.netnih.gov Furthermore, another study reported that ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate exhibited antiarthritic effects in rats. nih.gov

Table 2: Anti-Inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema in Rats

| Compound | Maximum Inhibition of Edema (%) | Reference |

|---|---|---|

| Indazole | Significant, dose-dependent inhibition | researchgate.netnih.gov |

| 5-Aminoindazole | Significant, dose-dependent inhibition | |

| 6-Nitroindazole | Significant, dose-dependent inhibition |

Pharmacodynamic biomarkers are essential for understanding a drug's mechanism of action and for monitoring its biological effects. For indazole derivatives, several potential biomarkers have been identified.

In oncology, a study on 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, which share some structural similarities with indazoles, revealed that these compounds can induce cell cycle arrest at the G0/G1 interphase. nih.gov This suggests that cell cycle markers could serve as relevant pharmacodynamic biomarkers.

In the context of inflammation, the anti-inflammatory effects of indazole and its derivatives have been linked to the inhibition of several key mediators. In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). researchgate.netnih.gov They have also been shown to possess free radical scavenging activity. researchgate.netnih.gov These molecules could therefore be utilized as biomarkers to assess the in vivo activity of this class of compounds.

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. While specific ADME data for this compound is not available, studies on related indazole-3-carboxamide derivatives provide some initial insights.

A preclinical pharmacokinetic study of an 2H-indazole-3-carboxamide derivative in BALB/c mice revealed favorable properties for oral administration. The compound exhibited a reasonable half-life, good drug exposure, and acceptable oral bioavailability. acs.org

Table 3: Pharmacokinetic Parameters of an 2H-Indazole-3-carboxamide Derivative in BALB/c Mice

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t1/2) | 4.14 h | acs.org |

| AUC0–∞ (oral, 5.0 mg/kg) | 1064 ng·h/mL | |

| Oral Bioavailability (F) | 46.8% |

Another study focusing on the in vitro pharmacokinetics of a series of indole- and indazole-3-carboxamide synthetic cannabinoid receptor agonists found that these compounds are generally highly bound to plasma proteins. mdpi.com High plasma protein binding can influence the distribution and clearance of a drug.

Computational and Theoretical Studies on 5 Methoxy 7 Methyl 1h Indazole 3 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding affinity and mode of action of a small molecule ligand, such as 5-Methoxy-7-methyl-1H-indazole-3-carboxylic acid, with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target receptor and calculating the binding energy for different conformations. The results of molecular docking simulations can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, in a hypothetical docking study of this compound against a target protein, the binding affinity and interacting residues could be predicted, guiding the design of more potent analogues.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR84, LYS120, GLU127 |

| Hydrogen Bond Interactions | LYS120, GLU127 |

| Hydrophobic Interactions | TYR84, PHE150 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can be used to explore its conformational landscape and to assess the stability of its binding to a target protein.

By simulating the motion of the ligand-target complex in a solvated environment, MD can reveal how the complex behaves over a period of nanoseconds to microseconds. This provides a more dynamic and realistic picture of the binding event than static docking simulations. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time to evaluate the persistence of key interactions.

Prediction of Pharmacokinetic Parameters Using Computational Methods

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for its success. Computational methods play a significant role in predicting these properties early in the drug discovery process, reducing the need for extensive and costly experimental studies.

For this compound, various in silico models can be used to predict its ADMET profile. These models are typically based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of known compounds. Parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated.

Table 2: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value |

| LogP | 2.5 |

| Aqueous Solubility (logS) | -3.0 |